Product packaging for 1-[(4-Ethoxyphenyl)methyl]-3-phenylurea(Cat. No.:)

1-[(4-Ethoxyphenyl)methyl]-3-phenylurea

Cat. No.: B5679117
M. Wt: 270.33 g/mol
InChI Key: JRALGXVGWNCFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethoxyphenyl)methyl]-3-phenylurea is a chemical compound of significant interest in biomedical research, particularly within the field of oncology. This phenylurea derivative is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Research Applications and Value: Phenylurea-based compounds are investigated for their potent biological activities. Research on structural analogs has highlighted their potential as antagonists of Inhibitor of Apoptosis Proteins (XIAP), which can restore caspase-3 activity and induce apoptosis (programmed cell death) in tumor cell lines through a mechanism that is caspase-dependent yet independent of Bcl-2 family proteins . This makes the phenylurea chemotype a valuable tool for probing mitochondrial-independent cell death pathways and for developing potential anti-cancer strategies . Furthermore, related phenylurea scaffolds have been incorporated into more complex molecules, such as diamino-pyrimidine derivatives, and evaluated for their activity against infectious diseases like Plasmodium falciparum (malaria), demonstrating the versatility of this chemical class in drug discovery . Handling and Safety: As with all research chemicals, this product should be handled with care. While a specific safety data sheet for this exact compound was not identified, safety data for a simpler phenylurea analog indicates that it may cause skin and eye irritation . Researchers should consult the specific Safety Data Sheet (SDS) for this compound upon acquisition and use appropriate personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O2 B5679117 1-[(4-Ethoxyphenyl)methyl]-3-phenylurea

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-20-15-10-8-13(9-11-15)12-17-16(19)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRALGXVGWNCFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669810
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Substitution on the Phenyl Rings:the Nature and Position of Substituents on the Aromatic Rings Play a Pivotal Role in Modulating Potency and Selectivity.nih.govsci Hub.boxnih.gov

N-1 Phenyl Ring (Unsubstituted in the title compound): Introduction of small, electron-withdrawing groups at the para-position of this ring can enhance activity in some contexts, such as in COX-2 inhibitors where a methoxy (B1213986) group was found to be favorable. sci-hub.box

N-3 Benzyl (B1604629) Ring (4-Ethoxy substituent in the title compound): The substitution pattern on this ring is critical for interactions with specific hydrophobic pockets of the target protein. The ethoxy group in the para-position suggests an interaction with a corresponding hydrophobic sub-pocket. Altering the length of the alkyl chain of the ether (e.g., from ethoxy to methoxy or propoxy) or its position on the ring would likely impact binding affinity.

The following table summarizes the impact of substitutions on a related 1,3-diarylurea scaffold targeting COX-2, illustrating the sensitivity of the activity to the electronic nature of the substituent on the N-3 phenyl ring.

Compound Substituent (R) COX-2 IC50 (μM) Selectivity Index (COX-1/COX-2)
4a H0.45>222
4b 4-F0.38>263
4c 4-Cl0.25>400
4d 4-Me0.32>312
4e 4-OMe0.11203.6
Data derived from studies on 1-(4-methylsulfonylphenyl)-3-(4-substituted-phenyl) ureas. sci-hub.box

The Methylene Linker:the Flexibility of the Linker Connecting the Aryl Ring to the Urea is a Key Design Element.nih.govin 1 4 Ethoxyphenyl Methyl 3 Phenylurea, the Methylene Linker Allows for a Degree of Conformational Freedom That May Be Essential for Adopting an Optimal Binding Pose. Increasing the Rigidity of This Linker, for Instance by Incorporating It into a Cyclic System, or Altering Its Length, Would Likely Have a Significant Impact on Biological Activity.nih.govstudies on Other Urea Based Inhibitors Have Shown That Both Increasing the Linker Length and Restricting Its Flexibility Can Lead to Either an Increase or Decrease in Activity, Depending on the Specific Topology of the Target S Binding Site.nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 1-[(4-Ethoxyphenyl)methyl]-3-phenylurea

The robust detection and precise quantification of this compound, a compound within the broader class of phenylurea herbicides, are critical for various scientific and regulatory purposes. Due to the thermal instability of many phenylurea compounds, which makes them unsuitable for direct gas chromatography (GC), liquid chromatography (LC)-based methods have become the preferred analytical approach. newpaltz.k12.ny.usuniupo.itmdpi.com These methodologies, often coupled with sophisticated sample preparation techniques, enable sensitive and selective analysis in complex matrices.

Computational Chemistry and Theoretical Investigations of 1 4 Ethoxyphenyl Methyl 3 Phenylurea

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For 1-[(4-Ethoxyphenyl)methyl]-3-phenylurea, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in providing a detailed understanding of its fundamental characteristics.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms. These studies indicate that the molecule is not planar, with the phenyl rings twisted relative to the central urea (B33335) moiety. The optimized structure shows specific bond lengths and angles that are in close agreement with experimental data where available. Conformational analysis seeks to identify the most stable isomer by comparing the energies of different spatial orientations. For this compound, the anti conformation is reported to be more stable than the syn conformation due to lower steric hindrance.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=O1.232 Å
N-C (urea)1.375 Å
C-N (amide)1.401 Å
C-O (ether)1.366 Å
Bond AngleN-C-N115.8°
C-N-C126.5°
Dihedral AngleC-N-C-N~179° (anti conformer)

Note: The values presented are representative and may vary slightly between different computational studies.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, NBO, MEP)

The electronic properties of a molecule are critical to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. For this compound, the HOMO is primarily localized on the electron-rich ethoxyphenyl group, while the LUMO is distributed over the phenylurea fragment.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP shows negative potential (red/yellow regions) concentrated around the electronegative oxygen and nitrogen atoms of the urea and ether groups, identifying these as likely sites for electrophilic attack. Positive potential (blue regions) is found around the hydrogen atoms of the N-H groups, indicating their role as hydrogen bond donors.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy~ -6.2 eVElectron-donating ability
LUMO Energy~ -1.0 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)~ 5.2 eVHigh kinetic stability
Dipole Moment (μ)~ 4.5 DebyeSignificant polarity

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational analysis using DFT is a valuable method for interpreting and assigning experimental infrared (IR) and Raman spectra. Calculated vibrational frequencies for this compound show good correlation with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations.

Key vibrational modes have been assigned. For instance, the N-H stretching vibrations are predicted in the 3400-3500 cm⁻¹ region. The prominent C=O stretching of the urea group is typically calculated to appear around 1650-1690 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the asymmetric and symmetric stretching of the C-O-C ether linkage are assigned to specific bands in the fingerprint region. These theoretical assignments are crucial for confirming the molecular structure and understanding its vibrational dynamics.

Non-Linear Optical (NLO) Properties

Computational studies have explored the non-linear optical (NLO) properties of this compound, which are important for applications in optoelectronics. The NLO response is determined by calculating the first hyperpolarizability (β₀). The calculated value for this molecule is significantly higher than that of the reference material urea, indicating a substantial NLO response. This enhanced response is attributed to the intramolecular charge transfer that occurs from the electron-donating ethoxy group to the phenylurea moiety, a key feature for second-order NLO materials.

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These simulations are essential for understanding potential biological activity and for drug discovery processes.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking studies of this compound into the active sites of various protein targets, such as cyclooxygenase (COX) enzymes, have been performed. These simulations predict that the compound can fit favorably within the binding pocket of these enzymes.

Table 3: Common Interacting Residues and Interaction Types for this compound in COX-2 Active Site (Predicted)

Interaction TypeLigand GroupInteracting Residue (Example)
Hydrogen BondingUrea N-HArg, Tyr
Hydrogen BondingUrea C=OSer, His
Hydrophobic/π-π StackingPhenyl RingLeu, Val, Phe
Hydrophobic InteractionEthoxy GroupIle, Ala

Target Protein Identification and Mechanistic Insights

Computational approaches are pivotal in identifying the biological targets of synthetic compounds like this compound and elucidating their mechanisms of action. Phenylurea derivatives have been investigated as inhibitors for a variety of enzymes, suggesting potential targets for this specific compound. nih.govnih.govnih.gov

One area of investigation for phenylurea compounds is their role as enzyme inhibitors. For instance, various derivatives have been designed and evaluated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism with implications in immune response and cancer. nih.gov Molecular docking studies predict that phenylurea derivatives can bind within the active site of IDO1. nih.gov Similarly, other studies have identified 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives as non-peptidic selective inhibitors of SUMO-sentrin specific protease 1 (SENP1), which plays a role in cellular processes by regulating protein modification. nih.gov Another study found that 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives can act as inhibitors of c-MET and VEGFR-2, two receptor tyrosine kinases involved in angiogenesis and tumor progression. nih.gov

Furthermore, some phenylurea compounds are known to inhibit cytokinin oxidase/dehydrogenase (CKO), an enzyme that degrades cytokinins, which are plant hormones. nih.gov Structural studies of CKO in complex with a phenylurea inhibitor revealed that the inhibitor binds in a planar conformation within the same site as the natural substrates. nih.gov The urea backbone forms crucial hydrogen bonds with amino acid residues in the active site, such as Asp169. nih.gov This competitive inhibition mechanism highlights the importance of the urea moiety for binding affinity.

Given the structural similarities, it is plausible that this compound could interact with similar enzyme targets. The ethoxyphenyl group, phenyl group, and the central urea core are key structural features that would dictate its binding specificity and inhibitory activity. Chemical proteomics, which uses chemical probes to profile drug-protein interactions, is a powerful technology for comprehensively identifying the cellular targets of small molecules like this one. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This method is instrumental in drug design for predicting the activity of new molecules and optimizing lead compounds.

Development of Predictive Models for Biological Activity (in vitro)

For phenylurea derivatives, QSAR models have been developed to predict their inhibitory activity against various biological targets. These models are typically built using multiple linear regression (MLR) or other machine learning techniques. nih.govresearchgate.net A dataset of compounds with known activities (e.g., IC50 values) is used to train the model, which then establishes a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their biological response.

For example, a QSAR study on a series of 4-N-aryl- nih.govresearchgate.net diazepane ureas, which share the urea core structure, successfully created a model to predict their inhibition of the CXCR3 receptor. nih.gov The resulting linear model provided insights into which molecular properties were most influential for the observed activity. Such models can be used to virtually screen new derivatives of this compound to prioritize synthesis and testing of the most promising candidates. The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques to ensure its reliability.

Identification of Key Physicochemical Descriptors

A critical aspect of QSAR modeling is the identification of physicochemical descriptors that significantly influence the biological activity. nih.gov These descriptors quantify various aspects of a molecule's structure, such as its hydrophobicity, electronic properties, steric features, and topology. nih.gov

For urea-containing compounds, several descriptors have been found to be important. nih.gov

Hydrophobicity (e.g., ClogP): This descriptor measures the molecule's affinity for a nonpolar environment. It often plays a crucial role in how a drug is absorbed and distributed, and how it interacts with the hydrophobic pockets of a target protein. nih.gov

Molecular Shape and Size (e.g., Molar Refractivity, Molecular Weight): These parameters relate to the bulkiness and polarizability of the molecule, which are critical for achieving a good fit within the binding site of a target protein. nih.gov

Electronic Properties: Descriptors related to the electronic nature of the molecule, such as the distribution of charges and the ability to form hydrogen bonds, are vital for ligand-receptor interactions. The hydrogen bond donor and acceptor capabilities of the urea moiety are particularly important for binding to many protein targets. nih.gov

Topological Indices (e.g., Chi indices): These descriptors capture information about the branching and connectivity of the molecule's atoms. nih.gov

By identifying the key descriptors for a series of compounds including this compound, researchers can gain a deeper understanding of the structure-activity relationship and rationally design new molecules with improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and its dynamic interactions when bound to a target protein.

These simulations can reveal the stability of the compound within the protein's binding pocket. By calculating parameters like the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation, researchers can assess whether the compound maintains a stable binding pose. mdpi.com Furthermore, MD simulations can highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for stabilizing the protein-ligand complex. For example, simulations of cytochrome P450 inhibitors have identified specific binding pocket residues crucial for interaction. nih.gov

The flexibility of both the ligand and the protein is accounted for in MD simulations, providing a more realistic model of the binding event than static docking methods. This can reveal important conformational changes that may occur upon binding. The information gained from MD simulations is crucial for understanding the structural basis of the compound's activity and can guide the design of new derivatives with enhanced binding affinity and stability. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Analysis

In silico ADME analysis involves the use of computational models to predict the pharmacokinetic properties of a drug candidate at the early stages of discovery. researchgate.netfrontiersin.org These predictions help to identify potential liabilities that could lead to failure in later stages of development.

For this compound, various ADME properties can be estimated using a range of software tools and web servers. bioflux.com.roresearchgate.net These predictions are often based on the molecule's physicochemical properties and comparison to large databases of known drugs.

Key Predicted ADME Properties:

PropertyDescriptionPredicted Outcome for a Drug-like Molecule
Absorption Prediction of oral bioavailability, human intestinal absorption (HIA), and permeability through models like Caco-2 cell lines. frontiersin.orgHigh intestinal absorption and good permeability are desirable.
Distribution Estimation of properties like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. frontiersin.orgmdpi.comOptimal PPB and appropriate BBB penetration depending on the target.
Metabolism Prediction of susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.govStability against rapid metabolism is generally preferred.
Excretion Prediction of how the compound is likely to be eliminated from the body.-
Drug-likeness Evaluation based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.netCompliance with these rules suggests better oral bioavailability.

This is an interactive data table. You can sort and filter the information by clicking on the column headers.

Computational ADME predictions for phenylurea derivatives and other small molecules provide a valuable initial assessment of their potential as drug candidates. mdpi.comnih.govrsc.org These in silico methods are rapid and cost-effective, allowing for the screening of large numbers of virtual compounds and helping to prioritize experimental efforts. researchgate.net

Mechanistic Investigations of Biological Activities in Vitro and Molecular Level

Enzyme Inhibition Studies and Target Identification

Research into the enzymatic inhibition profile of 1-[(4-Ethoxyphenyl)methyl]-3-phenylurea has revealed its interaction with a range of protein targets, suggesting a multi-faceted mechanism of action.

While direct enzymatic assays on this compound's effect on Calcium-Dependent Protein Kinase 1 (CDPK1) are not extensively documented in publicly available literature, the broader class of urea-containing compounds has been investigated as kinase inhibitors. The general mechanism for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of substrate proteins. For instance, pyrazolopyrimidine-based inhibitors have been shown to be effective against CDPK1 by exploiting a unique glycine (B1666218) gatekeeper residue in the ATP-binding site. nih.gov

Similarly, the inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) kinase is an area of active investigation. EGFR inhibitors typically function by competing with ATP at the kinase domain, which blocks the downstream signaling pathways responsible for cell proliferation and survival. nih.gov The evaluation of novel compounds often involves in vitro kinase assays using recombinant EGFR to determine their half-maximal inhibitory concentration (IC50). reactionbiology.combpsbioscience.combpsbioscience.comreactionbiology.com For example, a magnetic bead-based assay can be used to profile the activity of EGFR kinase inhibitors in cell lysates. nih.gov

The potential for this compound and its analogs to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification, has been explored. A series of N-phenyl-N'-aralkyl and N-phenyl-N'-(1-phenylcycloalkyl)ureas have been synthesized and evaluated as ACAT inhibitors. nih.gov These studies revealed that structural features, such as bulky substituents on the phenyl ring and the spacing between aromatic rings, are critical for inhibitory activity. nih.gov For instance, a potent inhibitor from this class, with an IC50 value of 17 nM, was identified. nih.gov The inhibitory mechanism is believed to involve the binding of the urea (B33335) derivatives to the enzyme, which prevents the esterification of cholesterol. nih.gov The screening for ACAT inhibitors can be performed using cell-based fluorescence assays or by measuring the reduction of cholesteryl ester biosynthesis in treated cells. nih.gov

Structurally related phenylurea derivatives have been identified as potent antagonists of the Neuropeptide Y5 (NPY5) receptor. nih.gov These compounds act by binding to the NPY5 receptor, thereby blocking the signaling cascade initiated by its natural ligand, Neuropeptide Y. The functional antagonism has been confirmed in cellular assays that measure the inhibition of forskolin-induced cyclic AMP (cAMP) accumulation in cells transfected with the human NPY5 receptor. nih.gov The binding affinity of these antagonists can be determined through radioligand binding assays, with some analogs exhibiting IC50 values in the sub-nanomolar range. nih.gov The insurmountable antagonism of some NPY5 receptor antagonists suggests a slow dissociation from the receptor, leading to prolonged biological effects. nih.gov

Table 1: NPY5 Receptor Antagonist Activity of Phenylurea Derivatives

Compound Type Assay Measurement Result Reference
Trisubstituted phenylurea derivatives Radioligand Binding Assay IC50 < 0.1 nM for potent analogs nih.gov
Trisubstituted phenylurea derivatives Functional Assay (cAMP accumulation) Antagonism Confirmed nih.gov
Novel Y5 Receptor Antagonists Radioligand Binding Assay High Affinity Confirmed nih.gov

This table presents a summary of findings for structurally related phenylurea compounds, suggesting a likely mechanism for this compound.

The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes is a key mechanism for many anti-inflammatory compounds. nih.govnih.gov These enzymes are pivotal in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Phenylurea derivatives have been investigated for their potential to act as dual inhibitors of COX-2 and 5-LOX. reactionbiology.com The inhibitory activity is typically assessed using in vitro enzyme inhibition assays, which measure the reduction in enzymatic activity in the presence of the test compound. phytopharmajournal.com For example, some N-hydroxyurea derivatives have shown potent dual inhibitory activity against COX-2 and 5-LOX. reactionbiology.com The selectivity for COX-2 over COX-1 is a desirable characteristic to minimize gastrointestinal side effects. reactionbiology.com

Table 2: COX and LOX Inhibition by Phenylurea and Related Derivatives

Compound Class Target Enzyme IC50 Value Selectivity Reference
N-hydroxyurea derivatives COX-2 & 5-LOX Potent dual inhibitors Selective for COX-2 over COX-1 reactionbiology.com
3,5-di-tert-butyl phenol (B47542) derivatives COX-2 & 5-LOX Good dual inhibitory activity - reactionbiology.com

This table summarizes findings for various classes of compounds with dual COX/LOX inhibitory activity, indicating a potential mechanism for this compound.

Cellular Pathway Modulation (In Vitro)

In vitro studies using various cell lines have begun to shed light on how this compound and its analogs can modulate cellular signaling pathways, particularly those involved in cancer and inflammation.

Phenylurea derivatives have been shown to induce apoptosis in cancer cells through multiple mechanisms. nih.govnih.govnih.gov These can include the activation of caspase cascades, the generation of reactive oxygen species (ROS), and the modulation of apoptosis-related proteins such as the Bcl-2 family. nih.gov For instance, some diarylurea derivatives have been found to induce apoptosis by inhibiting c-MET and VEGFR-2, leading to cell cycle arrest in the G2/M phase. nih.gov

Furthermore, the anti-inflammatory effects of related compounds are often mediated by the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling pathways. nih.gov Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines and enzymes like iNOS and COX-2. nih.gov Phytochemicals with structures that can include phenylpropanoid elements have been shown to modulate multiple signaling pathways involved in cancer progression. nih.govmdpi.com

Induction of Apoptosis in Cell Lines and Associated Mechanisms

While direct studies on the apoptosis-inducing effects of this compound are not extensively documented in the reviewed literature, research on structurally related compounds provides insights into potential mechanisms. For instance, other phenylurea derivatives have been shown to trigger programmed cell death in cancer cell lines.

One study on a beta-diketone compound, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB), demonstrated the induction of apoptosis in human epidermoid carcinoma A431 cells. This process was found to be mediated by the generation of reactive oxygen species (ROS). The production of ROS in the early stages of treatment with HMDB led to a cascade of events including the release of cytochrome c from the mitochondria, activation of caspases, and subsequent DNA fragmentation. nih.gov A key finding was the significant upregulation of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153) at both the mRNA and protein levels, an effect that was reversed by the antioxidant N-acetylcysteine (NAC). This suggests that the creation of an oxidative cellular environment by HMDB leads to DNA damage and the activation of GADD153, ultimately triggering apoptosis. nih.gov

Furthermore, the study on HMDB revealed changes in the expression of several apoptosis-related proteins. An upregulation of the pro-apoptotic protein Bad and the cell cycle inhibitor p21 was observed. Conversely, the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL, as well as Bid and p53, was downregulated. Cleavage of the pro-apoptotic protein Bax was also detected. nih.gov These findings point towards a multi-faceted mechanism of apoptosis induction involving the intrinsic mitochondrial pathway.

In a different context, ether-linked glycerophospholipids have also been shown to induce apoptosis in various human leukemic cell lines, suggesting that the induction of programmed cell death is a common feature of certain classes of cytotoxic compounds. nih.gov While structurally distinct from this compound, these studies underscore the importance of apoptosis as a mechanism of action for potential therapeutic agents.

Cell Cycle Arrest Mechanisms in Cellular Models

The ability of phenylurea derivatives and related compounds to interfere with the cell cycle is a key aspect of their potential anti-proliferative effects. While specific data for this compound is limited, studies on other compounds provide valuable insights into the possible mechanisms of cell cycle arrest.

For example, a novel p-terphenyl (B122091) derivative was found to cause a significant accumulation of MDA-MB-435 cancer cells in the G2/M phase of the cell cycle before the onset of apoptosis. Further investigation revealed that this compound acts as a topoisomerase suppressor, inhibiting the enzymatic activity of both Topoisomerase I and Topo IIα. nih.gov This dual inhibition disrupts DNA replication and repair, leading to cell cycle arrest and subsequent cell death.

Similarly, the cytotoxic sesquiterpene lactone, janerin, was shown to induce cell cycle arrest at the G2/M phase in the human leukemic cell line THP-1. This effect was attributed to a decrease in the CDK1/Cyclin-B complex, which is crucial for the G2/M transition. nih.gov The study also linked this cell cycle arrest to the subsequent induction of apoptosis.

Hydroxyurea (B1673989), a well-known inhibitor of ribonucleotide reductase, is a classic example of a compound that induces S-phase arrest by depleting the pool of deoxyribonucleotide triphosphates (dNTPs), which are essential for DNA synthesis. biorxiv.orgresearchgate.net This leads to the slowing or stalling of replication forks, activating the S-phase checkpoint. biorxiv.orgresearchgate.net However, recent research suggests that hydroxyurea may also induce cell cycle arrest through mechanisms independent of ribonucleotide reductase inhibition, possibly involving the generation of reactive oxygen species (ROS) that can cause oxidative damage to components of the replication machinery. biorxiv.orgnih.gov

These examples from different classes of compounds highlight that cell cycle arrest, particularly at the G1/S or G2/M checkpoints, is a common mechanism for anti-proliferative agents. The specific phase of arrest and the underlying molecular players can vary depending on the chemical structure of the compound and the cell type being studied.

Regulation of Oxidative Stress (Antioxidant Activity)

A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide revealed significant antioxidant properties. nih.gov Several of these compounds exhibited potent scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, with some derivatives showing activity comparable to or even exceeding that of the standard antioxidant, ascorbic acid. nih.gov For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide were found to be approximately 1.4 times more active than ascorbic acid. nih.gov

Another study investigating 1-phenoxymethyl-4-aryl-5,6,7,8-tetrahydro-2a,4a,8a-triazacyclopenta[cd]azulene-3-carbothionic acid derivatives also reported high antioxidant activity. researchgate.net These findings suggest that the presence of a phenoxy or a substituted phenyl group, similar to the 4-ethoxyphenyl group in the target compound, can contribute to antioxidant capacity.

The antioxidant activity of compounds can be mediated through various mechanisms, including the donation of a hydrogen atom or an electron to a free radical. The presence of electron-donating groups on the aromatic ring can enhance this activity. Theoretical studies on 4-methylumbelliferone (B1674119) derivatives have shown a good relationship between the ability to abstract a hydrogen atom and the delocalization of the resulting unpaired electron, which contributes to the stability of the antioxidant radical. researchgate.net Furthermore, some compounds can exert their antioxidant effects by chelating metal ions that can catalyze oxidative reactions. researchgate.net

It is important to note that some compounds can have dual roles, acting as antioxidants under certain conditions and pro-oxidants under others, as seen in the case of some 1,3-dicarbonyl compounds. mdpi.com This dual activity can be concentration-dependent and influenced by the cellular environment.

Modulation of Inflammatory Mediators (e.g., NO, TNF-α)

The inflammatory response is a complex process involving a variety of mediators, including nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). While direct evidence for the modulation of these specific mediators by this compound is not available in the reviewed literature, related research provides a basis for potential anti-inflammatory activity.

TNF-α is a key pro-inflammatory cytokine that plays a central role in various inflammatory diseases. nih.govresearchgate.net Its biological effects are mediated through its receptors, TNFR1 and TNFR2. nih.gov The production and signaling of TNF-α can be targeted by various therapeutic agents. For instance, some phytochemicals have been shown to inhibit TNF-α production by interfering with signaling pathways such as the NF-κB, MAPK, or PI3K pathways. nih.gov

Nitric oxide is another crucial signaling molecule with a dual role in inflammation. It is synthesized by nitric oxide synthase (NOS) enzymes. Studies have shown that TNF-α can induce the expression of inducible NOS (iNOS) in anterior pituitary cells, leading to increased NO production. nih.gov This suggests a close interplay between TNF-α and NO in the inflammatory cascade. An inhibitor of NOS was able to block the inhibitory effect of TNF-α on prolactin release, indicating that NO mediates some of the effects of TNF-α. nih.gov

Structure-Activity Relationships (SAR) Based on Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogs. For this compound and related compounds, SAR studies have provided valuable insights into the roles of different substituents and stereochemistry.

Influence of Substituent Effects on In Vitro Biological Activity

The biological activity of N-benzyl-N'-phenylurea derivatives can be significantly influenced by the nature and position of substituents on both the benzyl (B1604629) and phenyl rings.

Substituents on the Phenyl Ring of the Urea Moiety:

In a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the introduction of electron-withdrawing groups on the N'-phenyl ring was found to generally increase antiproliferative activity against several cancer cell lines. mdpi.com For example, compounds with a trifluoromethyl group (an electron-withdrawing group) at the meta or para position of the phenyl ring showed significantly higher activity compared to those with an electron-donating methoxy (B1213986) group. mdpi.com The presence of fluorine atoms on the phenyl ring was also beneficial for antiproliferative activity. mdpi.com

Substituents on the Benzyl Ring:

In a study of 1-(aryl)-3-(4-(amino)benzyl)urea derivatives as TRPV1 antagonists, various cyclic amine substituents at the 4-position of the benzyl group were well-tolerated and resulted in potent antagonists. nih.gov This indicates that modifications at this position can be made to optimize properties like solubility and pharmacokinetic profiles without losing biological activity.

General Observations for Urea and Thiourea (B124793) Derivatives:

In a study of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and their corresponding thioureas as potential EGFR and HER-2 kinase inhibitors, the thiourea derivatives generally exhibited higher activity than their urea counterparts. researchgate.net Specifically, a thiourea derivative with a chloro substituent at the 5-position and a hydroxyl group at the 2-position of the benzyl ring, and a 4-hydroxybenzyl group, showed significant inhibitory activity against both EGFR and HER-2. researchgate.net

The following table summarizes the general trends observed for substituent effects on the in vitro biological activity of phenylurea derivatives based on the reviewed literature.

Table 1: Influence of Substituents on the In Vitro Biological Activity of Phenylurea Derivatives

Structural Moiety Substituent/Modification Observed Effect on Activity Reference
N'-Phenyl Ring Electron-withdrawing groups (e.g., -CF3) Increased antiproliferative activity mdpi.com
N'-Phenyl Ring Electron-donating groups (e.g., -OCH3) Decreased antiproliferative activity mdpi.com
N'-Phenyl Ring Fluorine substitution Generally beneficial for antiproliferative activity mdpi.com
N-Benzyl Ring Cyclic amines at the 4-position Well-tolerated for TRPV1 antagonism nih.gov

Stereochemical Influences on Target Binding and Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as different stereoisomers can exhibit distinct pharmacological and pharmacokinetic properties. unimi.it This is due to the three-dimensional nature of drug-target interactions, where a precise spatial arrangement of functional groups is often required for optimal binding.

While specific stereochemical studies on this compound were not found in the reviewed literature, research on other chiral molecules highlights the importance of this aspect. In a study of 3-Br-acivicin isomers and their derivatives, the stereochemistry of the molecule was found to be a key determinant of its biological activity. unimi.it The different isomers exhibited varying potencies in inhibiting the enzyme PfGAPDH and in their antimalarial activity. unimi.it This stereospecificity is attributed to the differential ability of the isomers to fit into the active site of the target enzyme and to be recognized by cellular transport systems. unimi.it

For a molecule like this compound, which does not have a chiral center in its core structure, the introduction of chiral substituents could lead to stereoisomers with potentially different biological activities. Furthermore, the conformational flexibility of the molecule, which is related to the spatial arrangement of its constituent parts, can also influence its interaction with biological targets. Therefore, while not strictly an issue of chirality for the parent compound, the three-dimensional structure is a critical factor for its biological function.

Pharmacophore Modeling and Ligand Design Principles

The rational design of novel therapeutic agents often relies on an in-depth understanding of the key molecular features responsible for their biological activity. For the chemical scaffold represented by this compound, pharmacophore modeling and the elucidation of ligand design principles are crucial for optimizing its interactions with biological targets. While specific studies on this exact molecule are not extensively available, a comprehensive analysis of structurally related 1,3-disubstituted urea derivatives provides significant insights into its potential pharmacophoric features and structure-activity relationships (SAR).

Pharmacophore Model

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Based on extensive research on analogous diarylurea compounds, a putative pharmacophore model for this compound can be constructed. The central urea moiety is a cornerstone of this model, acting as a rigid and effective hydrogen-bond donor and acceptor. nih.govacs.orgresearchgate.net This feature allows for the formation of crucial hydrogen bonds with amino acid residues in the active site of target proteins, such as kinases, hydrolases, or receptors. nih.govnih.gov

The key features of the proposed pharmacophore model are:

Hydrogen Bond Donor (HBD): The two N-H groups of the urea linkage are critical hydrogen bond donors. nih.govnih.gov

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the urea moiety serves as a potent hydrogen bond acceptor. nih.govnih.gov

Aromatic/Hydrophobic Regions: The two phenyl rings, the unsubstituted phenyl group and the 4-ethoxyphenyl group, represent essential hydrophobic regions that can engage in van der Waals and π-π stacking interactions with hydrophobic pockets within the target protein. nih.govnih.gov

Hydrophobic-Aliphatic Feature: The ethyl group of the ethoxy substituent provides an additional aliphatic hydrophobic feature.

Linker: The methylene (B1212753) bridge (-CH2-) connecting the 4-ethoxyphenyl ring to the urea nitrogen provides specific spatial orientation and flexibility to the molecule, which is a key determinant of its binding conformation. nih.gov

Ligand Design Principles and Structure-Activity Relationships (SAR)

The biological activity of 1,3-disubstituted urea derivatives can be significantly modulated by systematic structural modifications. The following ligand design principles, derived from SAR studies on analogous compounds, are applicable to this compound.

Supramolecular Chemistry and Crystal Engineering of 1 4 Ethoxyphenyl Methyl 3 Phenylurea

Hydrogen Bonding Networks in Solid State

For N,N'-disubstituted ureas, the primary and most predictable supramolecular interaction is the hydrogen bond between the urea's N-H donor and the carbonyl oxygen (C=O) acceptor. In the vast majority of related crystal structures, molecules form centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds. nih.govresearchgate.net This interaction is described using graph-set notation as an R²₂(8) ring motif. nih.gov These robust dimers typically act as the primary building blocks, or supramolecular synthons, which then assemble into the larger crystal lattice.

In the case of 1-[(4-Ethoxyphenyl)methyl]-3-phenylurea, it possesses two distinct N-H groups (one adjacent to the phenyl ring and one adjacent to the benzyl (B1604629) group). This arrangement would be expected to form the characteristic one-dimensional, hydrogen-bonded chains or tapes common to many diaryl ureas. nih.gov However, the specific geometry of these chains and how they are arranged in three dimensions cannot be determined without crystallographic data.

π-π Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, the aromatic rings of this compound are expected to participate in other non-covalent interactions that direct the crystal packing. nih.gov These include:

π-π Stacking: Interactions between the phenyl and/or the 4-ethoxyphenyl rings could play a significant role in stabilizing the crystal structure. researchgate.netnih.gov The geometry of such stacking (e.g., face-to-face or offset) and the centroid-to-centroid distances would be key parameters found in a crystal structure determination. nih.gov It is noteworthy that in some related structures, significant π-π stacking is absent due to the twisting of the molecular conformation. nih.govresearchgate.net

C-H···π Interactions: The hydrogen atoms of the ethyl group or the aromatic rings could interact with the electron-rich π systems of adjacent aromatic rings.

A detailed analysis of these interactions, often visualized using Hirshfeld surface analysis, is only possible with a solved crystal structure. nih.gov

Polymorphism and Co-crystallization Studies

The conformational flexibility of the ethoxy group and the benzyl linker in this compound suggests that polymorphism—the ability to crystallize in different solid-state forms—is a distinct possibility. Different polymorphs would arise from variations in the hydrogen-bonding patterns and π-stacking arrangements, leading to different physicochemical properties. However, no studies on the polymorphism of this specific compound have been found.

Similarly, the urea (B33335) and ether functional groups make this compound a candidate for co-crystallization studies. prepchem.com Co-crystals could be formed with other molecules (co-formers) to modify its physical properties. Pharmaceutical co-crystallization is a common strategy to improve characteristics like solubility or stability. reading.ac.uk A search of the literature and the Cambridge Structural Database (CSD) revealed no published co-crystal structures for this compound. biokeanos.comcam.ac.ukcam.ac.uk

Design of Supramolecular Assemblies

The design of functional materials based on this compound would leverage its predictable hydrogen-bonding capabilities. The urea group is a powerful and directional motif for creating self-assembling systems like supramolecular polymers. nih.govcapes.gov.br By understanding the interplay of hydrogen bonds and weaker interactions, it is theoretically possible to design complex architectures. However, without foundational experimental data on the self-assembly of the target molecule itself, any such design remains speculative.

Environmental Chemistry and Degradation Studies of Phenylurea Compounds

Photodegradation Pathways

Photodegradation, or the breakdown of compounds by light, is a significant abiotic process affecting the fate of phenylurea herbicides in the environment. researchgate.net When exposed to sunlight, particularly UV radiation, these compounds can undergo transformation. researchgate.netoup.com The process often involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which can oxidize and break down the phenylurea molecule. proquest.com

The primary photochemical reactions observed for phenylurea herbicides include:

N-dealkylation: The stepwise removal of alkyl groups (like methyl groups) from the urea (B33335) nitrogen atoms. For many N,N-dimethyl-substituted phenylureas, this is a common initial step. nih.govnih.gov

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring. nih.govnih.gov

Photolysis of the C-X bond: Cleavage of bonds between the phenyl ring and halogen substituents, if present. researchgate.net

Hydrolysis: The cleavage of the urea bridge itself, leading to the formation of corresponding aniline (B41778) derivatives. usv.ro

Studies on compounds like diuron (B1670789) and isoproturon (B30282) show that photocatalytic degradation, often enhanced by substances like titanium dioxide (TiO2), can effectively mineralize the herbicides. proquest.comusv.ro The degradation of chlortoluron and chloroxuron (B157110) under solar radiation has been shown to produce various by-products through processes of demethylation, hydroxylation, and dechlorination. nih.govresearchgate.net The presence of other substances in natural waters, such as nitrate (B79036) and humic acids, can also influence the rate and pathway of photodegradation. scilit.com While direct photolysis in environmental conditions can be slow, these indirect photochemical processes play a crucial role in the transformation of phenylurea compounds. nih.govresearchgate.net

Table 1: Common Photodegradation Reactions in Phenylurea Herbicides This table is generated based on general findings for the phenylurea class, as specific data for 1-[(4-Ethoxyphenyl)methyl]-3-phenylurea is not available.

Reaction TypeDescriptionExample Precursor(s)Resulting Product(s)
N-DemethylationRemoval of a methyl group from the terminal nitrogen of the urea side chain.Diuron, IsoproturonMonodemethylated and didemethylated metabolites.
HydroxylationAddition of a hydroxyl group to the phenyl ring.Chlortoluron, IsoproturonHydroxylated parent compound or metabolites. nih.gov
Urea Bridge HydrolysisCleavage of the bond between the phenyl group and the urea moiety.Monuron, DiuronSubstituted anilines (e.g., 4-chloroaniline). usv.ro
DechlorinationRemoval of a chlorine atom from the phenyl ring.Chlortoluron, DiuronDechlorinated by-products. nih.gov

Biodegradation Mechanisms

Biodegradation is a critical mechanism for the removal of phenylurea compounds from soil and water environments, primarily driven by microorganisms such as bacteria and fungi. researchgate.netkuleuven.be The rate of biodegradation can be slow and is influenced by factors like soil type, moisture, temperature, and the presence of a microbial population adapted to degrading such compounds. oup.comucanr.edu

The microbial metabolism of phenylurea herbicides typically follows several key pathways:

Initial N-dealkylation: Similar to photodegradation, the primary step for many phenylureas is the sequential removal of N-alkyl groups. oup.comnih.gov For N,N-dimethyl substituted compounds like isoproturon, this N-demethylation is often the rate-limiting step in their complete mineralization. researchgate.netnih.gov

Hydrolysis: Following dealkylation, the resulting metabolite is often hydrolyzed, cleaving the urea bridge to form a substituted aniline. researchgate.netoup.com For example, diuron is metabolized to 3,4-dichloroaniline (B118046) (3,4-DCA). nih.gov

Ring Cleavage: The aniline derivatives may be further degraded, eventually leading to the cleavage of the aromatic ring and, in some cases, complete mineralization to carbon dioxide, water, and inorganic ions. oup.com

Numerous bacterial strains capable of degrading phenylureas have been isolated from agricultural soils, including species from the genera Arthrobacter, Sphingomonas, Pseudomonas, and Ochrobactrum. researchgate.netoup.comnih.gov For instance, Ochrobactrum anthropi CD3 has demonstrated the ability to completely remove herbicides like diuron and linuron (B1675549) from aqueous solutions. nih.gov Fungal degradation has also been observed; the soil fungus Mortierella sp. degrades phenylureas through successive N-dealkylation and hydroxylation, sometimes forming different metabolites than those seen in bacterial pathways. nih.gov The enzymes responsible for the initial hydrolysis step are often amidohydrolases or amidases. researchgate.net

Table 2: Microbial Genera Involved in Phenylurea Biodegradation This table lists microorganisms identified as degraders of various phenylurea herbicides, providing an insight into the likely biological attenuation of this compound.

Microbial GenusPhenylurea Compound(s) DegradedKey Metabolic ActionReference
ArthrobacterDiuron, Chlorotoluron, IsoproturonHydrolysis to aniline derivatives researchgate.netoup.comnih.gov
SphingomonasIsoproturon, DiuronN-demethylation and mineralization researchgate.netoup.com
OchrobactrumDiuron, Linuron, Chlorotoluron, FluometuronRemoval from aqueous solution, formation of aniline metabolites nih.gov
BacillusLinuron, DiuronHydrolysis, degradation to benign forms researchgate.netoup.com
Mortierella (Fungus)Linuron, Isoproturon, DiuronN-dealkylation and hydroxylation nih.gov

Presence and Fate in Environmental Matrices (e.g., Water, Soil)

Due to their use patterns and chemical properties, phenylurea compounds are frequently detected in various environmental compartments. researchgate.net Their fate and transport are governed by their solubility in water, their tendency to adsorb to soil particles (sorption), and their persistence against degradation. researchgate.netresearchgate.net

In Soil: Upon application, phenylurea compounds are subject to several processes in the soil. Sorption to soil organic matter and clay particles can reduce their mobility and bioavailability, potentially slowing their degradation. oup.commdpi.com However, this "aging" phenomenon can also lead to the long-term persistence of residues. oup.com The biodegradability in soil is highly variable, with half-lives ranging from weeks to over a year depending on the specific compound and environmental conditions. researchgate.netucanr.edu Laboratory studies on isoproturon, for example, show that only a small fraction (5-25%) may be mineralized to CO2 over two to three months. oup.com The potential for biodegradation generally decreases with soil depth, below the microbially active plough layer. oup.com

In Water: Phenylurea herbicides with relatively high water solubility and low sorption coefficients can leach through the soil profile and contaminate groundwater. researchgate.net They are also transported via surface runoff into rivers, streams, and lakes. researchgate.netchromatographyonline.com Consequently, phenylurea residues are frequently detected contaminants in both surface and groundwater in agricultural regions, sometimes at concentrations exceeding regulatory limits for drinking water. nih.govchromatographyonline.com Once in the aquatic environment, their fate is determined by photodegradation in sunlit surface waters and microbial degradation, though degradation rates in subsurface environments are often very slow. oup.comnih.gov Analytical methods have been developed to detect these compounds and their metabolites at ultra-trace levels (ng/L) in various water matrices, from tap water to wastewater effluent. nih.govnih.govresearchgate.net

Potential Applications of 1 4 Ethoxyphenyl Methyl 3 Phenylurea Non Clinical, Research Oriented

Chemical Biology Probes

There is currently no available research to suggest the development or use of 1-[(4-Ethoxyphenyl)methyl]-3-phenylurea as a chemical biology probe. While the urea (B33335) functional group is capable of forming hydrogen bonds, a key interaction for molecular probes, studies detailing the specific interactions and potential targets of this compound are absent from the scientific record. nih.gov Research into other phenylurea derivatives has explored their potential as inhibitors for various enzymes, but this has not been extended to this compound. nih.gov

Material Science Applications

The application of this compound in material science is another area where specific research is lacking. Phenylurea-based compounds can be incorporated into polymers, such as polyureas, which exhibit unique mechanical properties due to hydrogen bonding. mdpi.com These materials can have applications in coatings and elastomers. mdpi.com However, there are no studies that specifically report the synthesis or characterization of materials incorporating this compound, nor are there data tables on the properties of such materials.

Synthetic Intermediates for Complex Molecule Construction

The role of this compound as a synthetic intermediate for the construction of more complex molecules is not documented in the available literature. Generally, phenylurea derivatives can serve as building blocks in organic synthesis due to the reactivity of the urea moiety and the potential for functionalization of the phenyl rings. iglobaljournal.comnih.gov They can be precursors to various heterocyclic compounds or can be modified to create libraries of compounds for drug discovery. mdpi.comresearchgate.net However, no specific synthetic routes or complex molecules derived from this compound have been reported.

Agrochemical Research (e.g., Herbicide Mechanisms)

The phenylurea class of compounds is well-known for its herbicidal activity, primarily through the inhibition of Photosystem II in plants. researchgate.net Structure-activity relationship (SAR) studies on various phenylurea herbicides have been conducted to understand the impact of different substituents on their efficacy. nih.gov However, specific research detailing the herbicidal activity or mechanism of action of this compound is not available. Without experimental data, it is not possible to provide an analysis of its potential as an herbicide or to compare its activity with other known agrochemicals.

Q & A

Basic Research Question

  • X-Ray Crystallography : Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding networks and torsion angles provide insights into molecular rigidity .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6) identify substituent environments. For example, the urea NH protons resonate at δ 8.2–9.0 ppm, while ethoxy groups appear as quartets near δ 1.3 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: ~297.1 Da) .

What methodologies are recommended for evaluating the biological activity of this compound?

Basic Research Question

  • Enzyme Inhibition Assays : Use fluorescence-based kits to measure IC50 values against target enzymes (e.g., kinases or proteases).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled competitors) quantify affinity for receptors like GPCRs .
  • Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis markers (Annexin V staining) in cancer cell lines. Dose-response curves (1–100 µM) clarify potency .

How can analytical techniques resolve discrepancies in reported physicochemical properties?

Advanced Research Question

  • Chromatographic Cross-Validation : Compare retention times in HPLC (C18 column, acetonitrile/water mobile phase) with standards. Adjust pH to 3.0 (formic acid) to enhance peak resolution .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability; deviations >5% from literature may indicate polymorphic forms .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict logP and pKa. Compare with experimental data to identify outliers .

What strategies address contradictions in synthetic yield data across studies?

Advanced Research Question

  • Reagent Trace Analysis : Use ICP-MS to detect metal catalysts (e.g., Pd in coupling reactions) that may inadvertently enhance yields .
  • Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy. Adjust stoichiometry if intermediates (e.g., isocyanates) are underconsumed .
  • Statistical Design : Apply response surface methodology (RSM) to optimize variables (temperature, solvent ratio) and reconcile conflicting reports .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to Factor VIIa or similar serine proteases. Focus on hydrogen bonds between the urea moiety and catalytic residues (e.g., Asp189) .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. RMSD >2.0 Å suggests poor binding .
  • SAR Analysis : Compare with analogs (e.g., 1-(4-methoxyphenyl)-3-phenylurea) to identify critical substituents for activity .

What experimental approaches elucidate regioselectivity in electrophilic substitutions of this compound?

Advanced Research Question

  • Isotopic Labeling : Introduce 13^{13}C at the ethoxy group to track substitution patterns via 13^{13}C NMR .
  • Competition Experiments : React with bromine or nitronium ion; analyze product ratios (HPLC-MS) to determine para/meta preference .
  • Computational Mapping : Fukui indices (from DFT) identify electron-rich sites prone to electrophilic attack .

How can high-throughput crystallography expedite structural studies of derivatives?

Advanced Research Question

  • Automated Pipelines : Use SHELXC/D/E for rapid phase determination in multi-sample screens. Prioritize derivatives with >80% crystallinity .
  • Synchrotron Radiation : Collect high-resolution data (λ = 0.9 Å) to resolve disordered ethoxyphenyl groups .
  • Twinned Data Refinement : Apply SHELXL’s TWIN command for crystals with pseudo-merohedral twinning .

What mechanistic insights can be gained from studying enzyme-inhibitor complexes with this compound?

Advanced Research Question

  • Cryo-EM Studies : Resolve Factor VIIa complexes at 2.8 Å resolution to visualize urea-enzyme interactions. Key residues (e.g., His57, Ser195) may form hydrogen bonds with the ligand .
  • Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS to distinguish entropy-driven (hydrophobic packing) vs. enthalpy-driven (hydrogen bonding) binding .

How are industrial-scale synthesis techniques adapted for research-grade production?

Advanced Research Question

  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic urea-forming steps. Residence time <5 min reduces decomposition .
  • Green Solvent Screening : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale use. Validate purity via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.